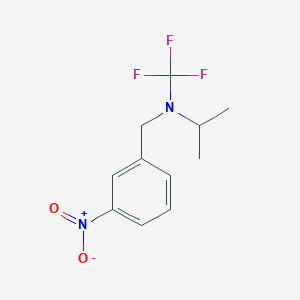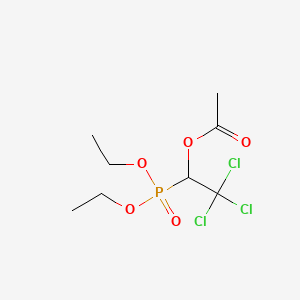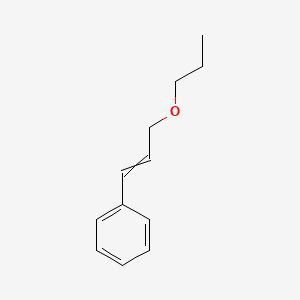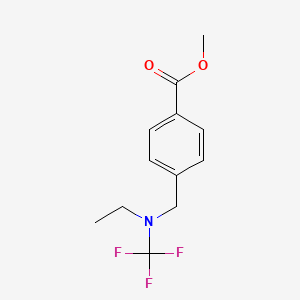
1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene is an organic compound with the molecular formula C13H18O2 It is a derivative of benzene, featuring a diethoxyprop-1-en-1-yl group and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene typically involves the reaction of 2-methylbenzene with 3,3-diethoxyprop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,3-Diethoxyprop-1-en-1-yl)benzene
- 1-(3,3-Diethoxyprop-1-en-1-yl)-4-methylbenzene
- 1-(3,3-Diethoxyprop-1-en-1-yl)-3-methylbenzene
Uniqueness
1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene is unique due to the specific positioning of the diethoxyprop-1-en-1-yl and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
819066-30-3 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-(3,3-diethoxyprop-1-enyl)-2-methylbenzene |
InChI |
InChI=1S/C14H20O2/c1-4-15-14(16-5-2)11-10-13-9-7-6-8-12(13)3/h6-11,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
NHECZLDKURXSJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C=CC1=CC=CC=C1C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)


![Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13959948.png)


![Dibenzo[b,d]furan-1,2,8,9-tetramine](/img/structure/B13959960.png)
![1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-](/img/structure/B13959961.png)

![2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol](/img/structure/B13959973.png)
